2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Description
Properties
IUPAC Name |
2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-14-13(8-9)17-15(18-14)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIAHDEBCGDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and 5-methyl-2-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Catalysts such as metal oxides or zeolites may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and optical brighteners
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, the compound may inhibit key signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Implications
Electronic Effects: The methyl group at position 2 of the aniline ring in the target compound introduces steric hindrance, which may slow down electrophilic substitution reactions compared to its non-methylated analog .
Lipophilicity and Bioactivity :
- Ethyl-substituted analogs (e.g., 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline) exhibit higher logP values, enhancing their suitability for hydrophobic interactions in drug-receptor binding .
Synthetic Utility: The amino group in this compound enables its use as a precursor for azo dyes, similar to derivatives reported in thiophene and pyrazolone-based systems .
Biological Activity
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a benzoxazole derivative with the molecular formula and a molecular weight of 238.29 g/mol. This compound features a benzene ring fused to an oxazole ring, characterized by methyl substitutions at specific positions. The compound is notable for its diverse biological activities, including potential antitumor, antibacterial, and anti-inflammatory properties.
Antitumor Activity
Research has indicated that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can effectively inhibit the growth of:
- Breast Cancer Cells : MCF-7, MDA-MB-231
- Lung Cancer Cells : A549
- Prostate Cancer Cells : PC3
- Colorectal Cancer Cells : HCT-116
For instance, a study highlighted the cytotoxic effects of similar benzoxazole derivatives on multiple cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific types of cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown promising results against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive bacteria | Varies by compound structure |
| Escherichia coli | Gram-negative bacteria | Varies by compound structure |
| Pichia pastoris | Eukaryotic yeast | Varies by compound structure |
Research indicates that certain derivatives exhibit effective antimicrobial activity, with MIC values significantly lower than those observed for standard antibiotics .
Anti-inflammatory Properties
Benzoxazole derivatives are also being explored for their anti-inflammatory effects. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antitumor Mechanisms : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanisms : The antimicrobial action is primarily due to the disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanisms : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzoxazole derivatives for their biological activities:
- Antiprotozoal Agents : A series of benzoxazole derivatives were synthesized and evaluated for antimalarial and antileishmanial activities. Some compounds exhibited significant activity against protozoan parasites .
- Lead Optimization Studies : Research on related benzoxazole compounds has shown potential in optimizing lead compounds for various therapeutic applications, emphasizing the importance of structural modifications to enhance efficacy .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the benzoxazole ring significantly influence biological activity. For instance, electron-donating groups tend to enhance antimicrobial properties .
Q & A
Q. What synthetic methodologies are effective for synthesizing 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline?
A solvent-free reductive amination approach is widely used. This involves grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with substituted aldehydes in an agate mortar, followed by addition of sodium borohydride and boric acid (1:1 ratio). The reaction is monitored via TLC (chloroform:methanol, 7:3), and the product is purified by recrystallization from ethanol . Key Reaction Conditions :
| Parameter | Details |
|---|---|
| Time | 20–30 minutes |
| Temperature | Room temperature (25°C) |
| Catalyst | NaBH₄–H₃BO₃ |
| Yield Optimization | Ethanol recrystallization |
Q. How is the structural characterization of this compound performed?
X-ray crystallography using SHELXL (for refinement) and WinGX (for data processing) is standard. Key steps include:
Q. What methodologies evaluate its biological activity?
Antimicrobial and antitumor activities are assessed via:
- Agar Well Diffusion : Against E. coli (ATCC-8739) and B. subtilis (ATCC-6633) .
- In Vitro Cytotoxicity : MTT assay on cancer cell lines.
Notable Results :
| Compound | Activity (IC₅₀, μM) | Target Organism |
|---|---|---|
| 3a | 12.5 ± 1.2 | A. flavus |
| 3b | 14.3 ± 0.8 | C. albicans |
| 3g | 18.9 ± 1.5 | E. coli |
Advanced Research Questions
Q. How are data contradictions resolved during crystallographic refinement?
SHELXL’s robust algorithms handle challenges like:
Q. How can solvent-free synthesis conditions be optimized for scalability?
Key variables include:
Q. What advanced techniques analyze hydrogen bonding in its crystal lattice?
Graph Set Analysis (Bernstein’s method) decodes H-bond patterns:
Q. How does this compound compare to structurally similar analogs in bioactivity?
| Analog | Structural Difference | Bioactivity |
|---|---|---|
| 3-(1H-1,2,4-triazol-1-yl)aniline | Triazole ring | Antifungal (IC₅₀: 10.2 μM) |
| 5-Aryl-1,3,4-oxadiazole | Oxadiazole core | Anticancer (IC₅₀: 8.7 μM) |
| This compound | Benzoxazole + methyl | Dual antimicrobial/antitumor |
Unique Advantage : The methyl group enhances solubility (logP = 2.1) and metabolic stability compared to non-methylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
